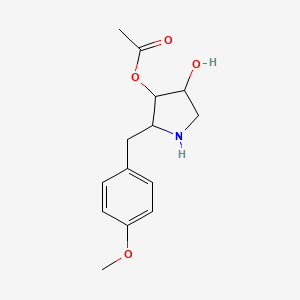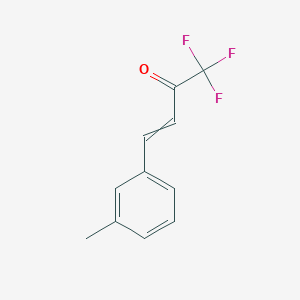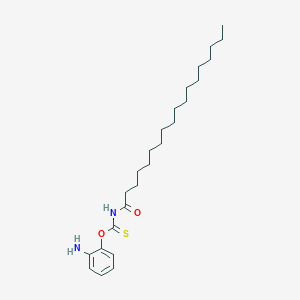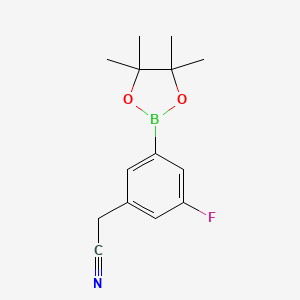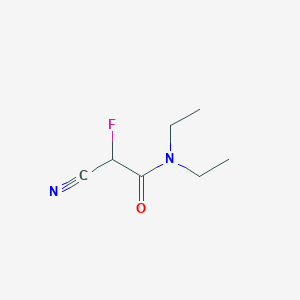
2-Cyano-N,N-diethyl-2-fluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N,N-diethyl-2-fluoroacetamide is a chemical compound with the molecular formula C7H11FN2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group (–CN), a fluoro group (–F), and an acetamide group (–CONH2) attached to a diethyl-substituted nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N,N-diethyl-2-fluoroacetamide typically involves the cyanoacetylation of amines. One common method includes the reaction of diethylamine with ethyl cyanoacetate in the presence of a fluorinating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N,N-diethyl-2-fluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.
Condensation Reactions: The cyano group can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Catalysts such as triethylamine are often used to facilitate reactions.
Major Products
Applications De Recherche Scientifique
2-Cyano-N,N-diethyl-2-fluoroacetamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Cyano-N,N-diethyl-2-fluoroacetamide involves its interaction with specific molecular targets. For example, in the synthesis of enzyme inhibitors, the compound acts by binding to the active site of the enzyme, thereby inhibiting its activity. The presence of the cyano and fluoro groups enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-2-cyanoacetamide: Similar in structure but lacks the fluoro group.
2-Cyano-N,N-diethylacetamide: Another related compound without the fluoro substitution.
Uniqueness
2-Cyano-N,N-diethyl-2-fluoroacetamide is unique due to the presence of the fluoro group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated organic compounds and pharmaceuticals .
Propriétés
Numéro CAS |
698351-77-8 |
|---|---|
Formule moléculaire |
C7H11FN2O |
Poids moléculaire |
158.17 g/mol |
Nom IUPAC |
2-cyano-N,N-diethyl-2-fluoroacetamide |
InChI |
InChI=1S/C7H11FN2O/c1-3-10(4-2)7(11)6(8)5-9/h6H,3-4H2,1-2H3 |
Clé InChI |
OKYJQKQWXQUUFA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C(C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


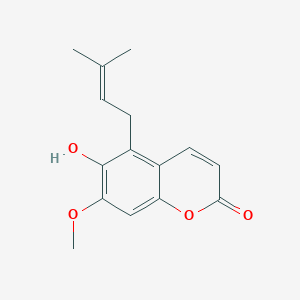
methyl}-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B12516653.png)
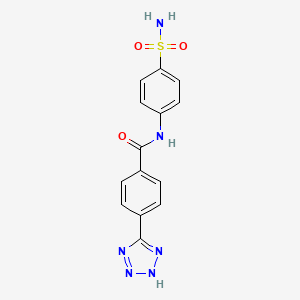
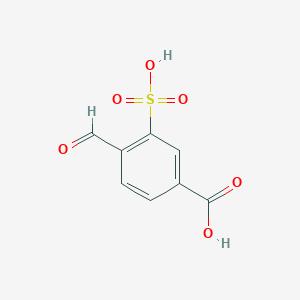



![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)
![2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide](/img/structure/B12516705.png)
![2,2'-[5-(Thiophen-2-yl)-1,3-phenylene]bis(5-bromothiophene)](/img/structure/B12516722.png)
